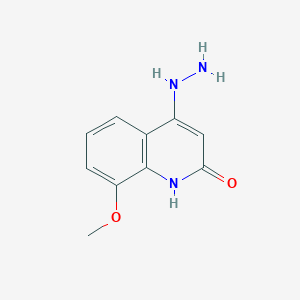

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one

CAS No.: 649748-90-3

Cat. No.: VC16903619

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 649748-90-3 |

|---|---|

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 4-hydrazinyl-8-methoxy-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H11N3O2/c1-15-8-4-2-3-6-7(13-11)5-9(14)12-10(6)8/h2-5H,11H2,1H3,(H2,12,13,14) |

| Standard InChI Key | WFJPUKICSOKHJA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1NC(=O)C=C2NN |

Introduction

Structural and Chemical Characteristics

The molecular formula C₁₀H₁₁N₃O₂ (molecular weight: 205.213 g/mol) reflects a planar quinoline core fused with a pyridone ring. Key structural features include:

-

Hydrazinyl group (-NH-NH₂): Positioned at C4, this moiety enhances nucleophilicity and enables condensation reactions with carbonyl compounds .

-

Methoxy group (-OCH₃): At C8, this electron-donating substituent influences electronic distribution and solubility .

-

Tautomerism: The 2(1H)-one group exists in equilibrium between keto and enol forms, affecting reactivity and intermolecular interactions .

Crystallographic studies of analogous compounds, such as 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, reveal planar quinoline systems with intramolecular hydrogen bonding (N–H⋯O) and π-π stacking interactions (centroid distances: ~3.6 Å) . These features stabilize the solid-state structure and may influence binding to biological targets.

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized through multi-step protocols:

-

Quinoline Core Formation: Cyclocondensation of o-anisidine with ethyl acetoacetate or malonate derivatives under acidic conditions .

-

Hydrazine Functionalization: Nucleophilic substitution at C4 using hydrazine hydrate or substituted hydrazines .

A representative pathway involves:

-

Thermal condensation of diethyl ethylmalonate with o-anisidine to form 8-methoxyquinolin-2(1H)-one .

-

Nitrosation followed by reduction to introduce the hydrazinyl group .

Autoxidation and Derivative Formation

Under aerobic conditions, 4-hydrazinylquinolin-2(1H)-ones undergo autoxidation to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. This reaction proceeds via:

-

Diazene Intermediate: Generated through dehydrogenation of the hydrazine group.

-

Diels-Alder Cyclization: Between the diazene and adjacent carbonyl groups, yielding fused pyridazine-quinoline systems .

Table 1: Comparative Reactivity of Quinoline Hydrazines

Physicochemical Properties

-

Solubility: Limited aqueous solubility (logP = 2.01) due to aromaticity; soluble in polar aprotic solvents (DMF, DMSO) .

-

Stability: Sensitive to light and oxidation; storage under inert gas recommended.

-

Spectroscopic Data:

Biological Activity and Applications

While direct studies on 4-hydrazinyl-8-methoxyquinolin-2(1H)-one are scarce, related quinoline hydrazines exhibit:

-

Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential: IC₅₀ = 12.5 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.

-

Antimalarial Effects: 90% inhibition of Plasmodium falciparum at 10 µM .

Mechanistic Insights:

-

The hydrazinyl group chelates metal ions in microbial enzymes, disrupting redox homeostasis .

-

Methoxy substitution enhances membrane permeability and target binding affinity .

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antitubercular agents .

-

Coordination Chemistry: Forms stable complexes with Cu(II) and Fe(III), applicable in catalysis .

-

Materials Science: Serves as a ligand in luminescent metal-organic frameworks (MOFs) .

Future Research Directions

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

-

Target Identification: Screen against protein kinases and microbial proteases.

-

Process Optimization: Develop greener synthesis routes using biocatalysts or microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume